molecular formula C7H15NO2 B2365422 [3-(Aminomethyl)oxan-3-yl]methanol CAS No. 1512573-56-6

[3-(Aminomethyl)oxan-3-yl]methanol

Cat. No. B2365422
M. Wt: 145.202
InChI Key: KAALOZPBBZWIRR-UHFFFAOYSA-N
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Description

“[3-(Aminomethyl)oxan-3-yl]methanol” is a chemical compound with the CAS Number: 1512573-56-6 . It has a molecular weight of 145.2 . The IUPAC name for this compound is [3-(aminomethyl)tetrahydro-2H-pyran-3-yl]methanol .


Molecular Structure Analysis

The InChI code for “[3-(Aminomethyl)oxan-3-yl]methanol” is 1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[3-(Aminomethyl)oxan-3-yl]methanol” has a molecular weight of 145.2 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A catalyst based on the tris(triazolyl)methanol-Cu(I) structure, involving [3-(Aminomethyl)oxan-3-yl]methanol, was developed for Huisgen 1,3-dipolar cycloadditions. This catalyst demonstrated effectiveness in water or under neat conditions, showing low catalyst loadings and short reaction times at room temperature. It proved to be compatible with free amino groups, making it an outstanding catalyst for this type of cycloaddition (Ozcubukcu et al., 2009).

Synthesis of Oxazine and Thiazine Derivatives

Furan-2-yl(phenyl)methanol derivatives underwent a smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3 in acetonitrile at room temperature, yielding oxazine and thiazine derivatives. This process features high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).

Impact on Lipid Dynamics in Biological Studies

The use of methanol, including [3-(Aminomethyl)oxan-3-yl]methanol, in studying transmembrane proteins/peptides in biological membranes has been explored. Methanol was found to significantly influence lipid dynamics, enhancing lipid transfer and flip-flop kinetics in bilayer compositions. This is crucial for understanding the structure-function relationship in biomembranes and proteolipid studies (Nguyen et al., 2019).

Role in α-Methoxymethylation and Aminomethylation

Methanol has been used as a green C1 source for α-methoxymethylation and aminomethylation of propiophenones via electrochemical reactions. It served dual roles: being oxidized to formaldehyde and functioning as a nucleophile. This protocol was performed under oxidant- and transition metal-free conditions (Meng et al., 2020).

Development of Novel Synthetic Methods

New methods for synthesizing (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives have been developed, utilizing green chemistry principles. This involved reactions of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature, highlighting regioselectivity and good substrate scope (Singh et al., 2015).

Safety And Hazards

The safety information for “[3-(Aminomethyl)oxan-3-yl]methanol” includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[3-(aminomethyl)oxan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAALOZPBBZWIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Aminomethyl)oxan-3-yl]methanol

CAS RN

1512573-56-6
Record name [3-(aminomethyl)oxan-3-yl]methanol
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